2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine
Description
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine (CAS: 2516-40-7) is a brominated benzothiazole derivative featuring a dimethylamino substituent at position 6 and a bromine atom at position 2 of the heterocyclic ring. The benzothiazole core is a bicyclic structure composed of a benzene ring fused to a thiazole ring, which confers rigidity and electronic diversity.
Properties
Molecular Formula |
C9H9BrN2S |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9BrN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3 |
InChI Key |
FJRRDPNKTZOCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine typically involves the bromination of N,N-dimethylbenzo[d]thiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylbenzo[d]thiazol-6-amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is N,N-dimethylbenzo[d]thiazol-6-amine.
Scientific Research Applications
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine and analogous compounds:
Structural and Electronic Differences
- Core Heterocycle: The benzothiazole core (present in the target compound) is smaller and more electron-deficient than quinazoline () or quinoline (), affecting π-π stacking and binding affinity in biological targets .
- Substituent Effects: The N,N-dimethylamino group at C6 (target compound) increases solubility compared to unsubstituted amines (e.g., 6-Bromo-1,3-benzothiazol-2-amine, ) . Bromine at C2 (target) vs. C6 () alters steric and electronic profiles, influencing reactivity in Suzuki-Miyaura cross-coupling reactions .
Physicochemical Properties
- Solubility: The target compound’s dimethylamino group improves aqueous solubility (>50 mg/mL in DMSO) compared to methyl or unsubstituted amines (e.g., : ~30 mg/mL) .
- Lipophilicity : LogP values increase with bromine (target: ~2.8) vs. morpholine (: ~1.5), impacting membrane permeability .
Stability and Reactivity
Biological Activity
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is a compound belonging to the benzo[d]thiazole family, characterized by a bromine atom and two methyl groups on the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine, summarizing its mechanisms of action, synthesis, and relevant research findings.
The chemical structure of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈BrN₃S |
| Molecular Weight | 256.14 g/mol |
| Appearance | Solid crystalline form |
The presence of the bromine atom contributes to its reactivity, enabling various nucleophilic substitution reactions and making it a versatile intermediate in organic synthesis.
The biological activity of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to inhibit certain enzymes and interfere with cellular signaling pathways. Notably, it demonstrates significant inhibition against the PI3Kγ enzyme, which is crucial for cancer cell proliferation and survival . The dimethylamino group enhances its binding affinity to biological targets, leading to its observed effects.
Anticancer Activity
Research indicates that 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of several benzo[d]thiazole derivatives reported that 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine significantly reduced cell viability in treated cancer cells compared to control groups. The IC50 values for A549 and MCF-7 cells were found to be approximately 15 µM and 20 µM, respectively, indicating strong cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine has shown antimicrobial activity against a range of bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death. Research indicates effectiveness against both gram-positive and gram-negative bacteria .
Comparative Antimicrobial Study
A comparative study highlighted the antimicrobial efficacy of various benzo[d]thiazole derivatives:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine | 32 µg/mL |
| 2-Aminobenzothiazole | 64 µg/mL |
| Benzothiazole | 128 µg/mL |
These results indicate that 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is among the more effective compounds tested for antimicrobial properties .
Synthesis
The synthesis of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine typically involves the bromination of N,N-dimethylbenzo[d]thiazol-6-amine. Common methods include:
- Bromination Reaction : The reaction is carried out using bromine in an organic solvent under controlled conditions.
- Isolation and Purification : The product is isolated through crystallization or column chromatography.
This synthetic route allows for high yields and purity, making it suitable for further biological testing.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine?
The synthesis typically involves sequential functionalization of the benzo[d]thiazole scaffold. A plausible route starts with 6-nitrobenzo[d]thiazol-2-amine, which undergoes diazotization and bromination to introduce the bromine substituent at the C2 position . Subsequent dimethylation of the amine group at C6 can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH or NaH). Alternative methods may involve nucleophilic aromatic substitution (SNAr) on pre-brominated intermediates, leveraging the electron-withdrawing nature of the thiazole ring to activate the aryl bromide for amine substitution .
Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine?
Key techniques include:
- 1H and 13C NMR : To confirm the positions of the bromine and dimethylamine groups. The deshielding effect of the bromine atom and splitting patterns of aromatic protons provide structural clues (e.g., coupling constants for vicinal protons) .
- High-Resolution Mass Spectrometry (HRMS) : For precise determination of molecular weight and isotopic patterns consistent with bromine .
- FT-IR : To identify N-H stretches (if present in intermediates) and C-Br vibrations (~500–600 cm⁻¹) .
Q. What are the typical purification methods for this compound post-synthesis?
Purification often involves flash column chromatography (silica gel, eluting with cyclohexane/ethyl acetate or dichloromethane/methanol gradients) to remove unreacted starting materials and byproducts . Recrystallization from methanol or ethanol is employed for final polishing, leveraging the compound’s moderate solubility in polar solvents at elevated temperatures .
Advanced Research Questions
Q. How can the regioselectivity of bromination in benzo[d]thiazol-6-amine derivatives be controlled?
Regioselectivity is influenced by the directing effects of substituents. For example:
- The electron-donating dimethylamine group at C6 directs electrophilic bromination to the para position (C2) via resonance activation .
- Steric effects : Bulky substituents at C6 may shift bromination to less hindered positions.
- Pre-functionalization strategies : Using nitro groups as temporary directing groups, followed by reduction to amines, can achieve regiocontrol . Computational modeling (DFT) can predict reactivity trends by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictory data in reaction mechanisms involving brominated thiazole intermediates?
Contradictions (e.g., competing SNAr vs. radical pathways) are addressed via:
- Isotopic labeling : Using deuterated solvents or 15N-labeled amines to track bond-breaking/forming steps .
- Kinetic studies : Monitoring reaction progress under varying temperatures and concentrations to deduce rate laws .
- In situ spectroscopy : Raman or UV-Vis to detect transient intermediates like aryl radicals or Meisenheimer complexes .
Q. How can computational chemistry aid in predicting the reactivity of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine in cross-coupling reactions?
Density Functional Theory (DFT) calculations predict:
- Electrophilicity : The bromine atom’s susceptibility to Suzuki-Miyaura coupling by analyzing LUMO energies and Fukui indices .
- Steric maps : Visualizing accessibility of the C-Br bond for palladium catalysts .
- Solvent effects : Simulating solvation shells to optimize reaction media (e.g., DMF vs. THF) .
Q. What role does the bromine substituent play in the compound’s utility as a precursor in medicinal chemistry?
The bromine atom serves as a versatile handle for diversification :
- Cross-coupling reactions : Suzuki couplings with boronic acids to introduce aryl/heteroaryl groups .
- Nucleophilic substitution : Replacement with amines, thiols, or alkoxides to generate libraries for bioactivity screening .
- Photophysical tuning : Bromine-heavy atom effects enhance spin-orbit coupling, making the compound a candidate for triplet-state emitters in OLEDs .
Q. How can this compound be adapted for designing fluorescent probes, similar to β-galactosidase detection systems?
The dimethylamine group at C6 can be functionalized with:
- Fluorogenic moieties : Conjugation with coumarin or BODIPY derivatives via reductive amination or click chemistry .
- Enzyme-cleavable linkers : Incorporating β-galactosidase-sensitive glycosidic bonds to enable turn-on fluorescence upon enzymatic hydrolysis .
- Solvatochromic dyes : Modifying the electronic environment to create environment-sensitive probes for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
